6-(4-Bromo-2-chlorophenoxy)-hexylamine
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Overview
Description
6-(4-Bromo-2-chlorophenoxy)-hexylamine is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which is attached to a hexylamine chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-chlorophenoxy)-hexylamine typically involves the following steps:
Preparation of 4-Bromo-2-chlorophenol: This intermediate is synthesized by brominating 2-chlorophenol using bromine in the presence of a suitable solvent and catalyst.
Formation of 4-Bromo-2-chlorophenoxyhexane: The 4-Bromo-2-chlorophenol is then reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 4-Bromo-2-chlorophenoxyhexane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-(4-Bromo-2-chlorophenoxy)-hexylamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Scientific Research Applications
6-(4-Bromo-2-chlorophenoxy)-hexylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-chlorophenoxy)-hexylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
6-(4-Bromo-2-chlorophenoxy)-hexylamine can be compared with other similar compounds such as:
4-Bromo-2-chlorophenol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Chloro-4-bromophenol: Another isomer with similar reactivity but different substitution pattern on the phenol ring.
Phenoxyalkylamines: A class of compounds with varying alkyl chain lengths and substituents on the phenoxy ring, exhibiting diverse chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and chloro groups, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
6-(4-bromo-2-chlorophenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFOBOQPTUXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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